molecular formula C12H14N2O3S B2422990 N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,2-oxazole-5-carboxamide CAS No. 2097866-05-0

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,2-oxazole-5-carboxamide

Cat. No.: B2422990
CAS No.: 2097866-05-0
M. Wt: 266.32
InChI Key: SKRMBOUNEMPSBZ-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,2-oxazole-5-carboxamide is a synthetic compound that features a unique combination of functional groups, including a thiophene ring, an oxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with oxazole precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,2-oxazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxamide, share structural similarities and may exhibit similar chemical reactivity.

    Oxazole Derivatives: Compounds like 2-oxazolecarboxamide have similar core structures and can undergo comparable chemical reactions.

    Carboxamide Compounds: Other carboxamide-containing compounds, such as N-methylcarboxamide, may have similar properties and applications.

Uniqueness

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,2-oxazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-12(16,6-9-3-5-18-7-9)8-13-11(15)10-2-4-14-17-10/h2-5,7,16H,6,8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRMBOUNEMPSBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C2=CC=NO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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